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Abstract

Proscaline (4-propoxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to
the phenethylamine class and is a structural analog of mescaline. First synthesized in the
1970s, it is noted for its hallucinogenic effects, which are believed to be mediated primarily
through its interaction with the serotonin 5-HT2A receptor.[1][2] This document provides a
comprehensive technical overview of proscaline, detailing its chemical identity,
physicochemical properties, pharmacological actions, and established experimental protocols
for its study. The information is intended to serve as a resource for researchers in
pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Proscaline is systematically named 2-(3,5-dimethoxy-4-propoxyphenyl)ethanamine.[1] Its core
structure is a phenethylamine skeleton substituted with two methoxy groups at the 3 and 5
positions and a propoxy group at the 4 position of the phenyl ring.[2] This substitution pattern
places it in the "scaline" family of mescaline analogs.[1]
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Identifier Value

2-(3,5-dimethoxy-4-propoxyphenyl)ethan-1-

IUPAC Name
amine[1]

Synonyms Proscaline, 4-Propoxy-3,5-DMPEA[1]

CAS Number 39201-78-0

Molecular Formula C13H21NO3[1]

SMILES CCCOC1=C(OC)C=C(CCN)C=C10C
InChl=1S/C13H21NO3/c1-4-7-17-13-11(15-2)8-

InChl 10(5-6-14)9-12(13)16-3/h8-9H,4-7,14H2,1-
3H3[1]

InChiKey HYWLMSUAZVDUFW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of proscaline influence its absorption, distribution,
metabolism, and excretion (ADME) profile. Its increased lipophilicity compared to mescaline is
thought to enhance its ability to cross the blood-brain barrier.[1]

Property Value Form

Molar Mass 239.315 g-mol—1[1] Freebase
275.8 g-mol~1[3] Hydrochloride

Appearance - Freebase
Crystalline solid[3] Hydrochloride

Melting Point Not available Freebase
170-172 °C Hydrochloride

logP 1.70[1] -

Purity >98%[3] Hydrochloride
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Solubility

Solvent Concentration

DMF 0.5 mg/mL[4]

DMSO 3 mg/mL[4]

Ethanol 10 mg/mL[4]

PBS (pH 7.2) 3 mg/mL[4]
Pharmacology

Proscaline's psychoactive effects are primarily attributed to its activity as a serotonin receptor

agonist.

Pharmacological Parameter

Description

Mechanism of Action

Agonist at serotonin 5-HT2, 5-HT2-, and 5-HT2-
receptors.[1] Psychedelic effects are mediated

by 5-HT2- receptor activation.[1][5]

Potency

Approximately 5 to 7 times more potent than

mescaline.[1][4]

Dosage (Oral)

Light: 15-30 mg; Common: 30-40 mg; Strong:
40-60 mg.[1]

Duration of Action

8 to 12 hours.[1]

Subjective Effects

Altered perception, thought, and mood,

including visual and auditory distortions.[1][4]

Tolerance

Develops rapidly with repeated use and shows
cross-tolerance with other serotonergic

psychedelics.[2]

Experimental Protocols

Synthesis of Proscaline Hydrochloride
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The following protocol is adapted from the synthesis described by Alexander Shulgin in
"PiHKAL".[6]

Starting Material: Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile).
Procedure:

o A mixture of 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g
of n-propyl bromide in 50 mL of anhydrous acetone is treated with 6.9 g of finely powdered
anhydrous potassium carbonate.

o The mixture is heated at reflux for 10 hours. An additional 5 g of n-propyl bromide is added,
and refluxing is continued for another 48 hours.[6]

e The reaction mixture is filtered, and the solids are washed with acetone. The combined
filtrate and washes are evaporated under vacuum.

e The residue is suspended in acidified water and extracted three times with dichloromethane
(CH2Cl2). The pooled extracts are washed with 5% NaOH and then with dilute HCI.[6]

e The solvent is removed under vacuum to yield 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile
as an oil, which is then purified by distillation (132-142 °C at 0.3 mm/Hg).[6]

e Asolution of 4.7 g of the purified nitrile in 20 mL of tetrahydrofuran (THF) is treated with 2.4 g
of powdered sodium borohydride.

« To this stirred suspension, 1.5 mL of trifluoroacetic acid is added dropwise. The reaction is
exothermic with vigorous gas evolution. Stirring is continued for 1 hour.[6]

e The reaction mixture is poured into 300 mL of water, acidified with dilute H2SOa4, and washed
with CH2Cl2.[6]

e The aqueous phase is made basic with dilute NaOH and extracted with CH2Clz. The solvent
is removed from the pooled extracts under vacuum.[6]

e The resulting crude proscaline freebase is distilled (115-125 °C at 0.3 mm/HQ).[6]
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e The purified freebase is dissolved in isopropanol, neutralized with concentrated HCI, and
diluted with anhydrous diethyl ether to precipitate proscaline hydrochloride as white
crystals.[6]

5-HT2A Receptor Binding Assay (Competitive
Radioligand Binding)

This is a generalized protocol for determining the binding affinity of a test compound (e.g.,
proscaline) for the 5-HT2A receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
e Radioligand (e.g., [3H]ketanserin or [3H]LSD).
e Test compound (proscaline).

e Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A ligand like
serotonin or ketanserin).

e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).
e 96-well plates.

e Glass fiber filters.

 Scintillation fluid and a scintillation counter.
Procedure:

o Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes +
radioligand), non-specific binding (membranes + radioligand + non-specific control), and
competitor binding (membranes + radioligand + varying concentrations of proscaline).

 Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or
proscaline to the appropriate wells. Incubate the plate at a specified temperature (e.g.,
30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
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« Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters,
which traps the cell membranes with the bound radioligand.[7]

e Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]

o Counting: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the percentage of specific binding against the logarithm of the proscaline
concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve
and determine the ICso value. The Ki (inhibition constant) can then be calculated using the
Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in rodents.[9]
[10]

Animals: Male C57BL/6J mice are commonly used.
Procedure:

» Acclimation: Allow mice to acclimate to the testing environment (e.g., a standard observation
cage) for a period before drug administration.

e Drug Administration: Administer proscaline (or vehicle control) via intraperitoneal (i.p.) or
subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-
response curve.

o Observation: Immediately after injection, place the mouse in the observation cage. The
number of head twitches is counted for a set period, typically 30 to 60 minutes.[10][11]
Observations can be done live by a trained observer or by video recording for later analysis.

o Data Analysis: The total number of head twitches for each mouse is recorded. The data are
then analyzed to determine the dose-dependent effect of proscaline on HTR frequency. The
EDso (the dose that produces 50% of the maximal response) can be calculated.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Muscarinic_Receptor_Binding_Assay_with_Dicyclomine.pdf
https://www.benchchem.com/product/b1283602?utm_src=pdf-body
https://en.wikipedia.org/wiki/Head-twitch_response
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866102/
https://www.benchchem.com/product/b1283602?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866102/
https://www.pnas.org/doi/pdf/10.1073/pnas.2022489118
https://www.benchchem.com/product/b1283602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Visualizations
5-HT2A Receptor Signaling Pathway

Proscaline

binds & activates

5-HT2A Receptor

activates

Endoplasmic
Reticulum

Protein Kinase C (PKC)

Caz* Release

Downstream
Cellular Effects

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Canonical 5-HT2A receptor signaling cascade initiated by proscaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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